molecular formula C26H27N3O4S B5075137 4-[2-[[1-(2,2-Diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide

4-[2-[[1-(2,2-Diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide

Cat. No.: B5075137
M. Wt: 477.6 g/mol
InChI Key: OXHBZSHMEULROR-UHFFFAOYSA-N
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Description

4-[2-[[1-(2,2-Diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzenesulfonamide group and a pyrrolidinyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl ring is formed through a cyclization reaction involving a suitable precursor.

    Introduction of the Diphenylethyl Group: The diphenylethyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Benzenesulfonamide Group: The final step involves the attachment of the benzenesulfonamide group through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

4-[2-[[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-[2-[[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[[1-(2,2-Diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide: shares similarities with other benzenesulfonamide derivatives and pyrrolidinyl compounds.

    Diphenylethyl derivatives: These compounds have similar structural features and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[2-[[1-(2,2-diphenylethyl)-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c27-34(32,33)22-13-11-19(12-14-22)15-16-28-24-17-25(30)29(26(24)31)18-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23-24,28H,15-18H2,(H2,27,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBZSHMEULROR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)NCCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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